Cas no 125600-54-6 (Spiro[5H,6H-5a,9a-(iminomethano)-1H-cyclopent[f]indolizine-7(8H),3'(2'H)-pyrano[2,3-g]indole]-2',10-dione, 1',2,3,7',8a,9-hexahydro-1,7',7',8,8,11-hexamethyl-, (1S,3'R,5aS,8aS,9aR)-)

Spiro[5H,6H-5a,9a-(iminomethano)-1H-cyclopent[f]indolizine-7(8H),3'(2'H)-pyrano[2,3-g]indole]-2',10-dione, 1',2,3,7',8a,9-hexahydro-1,7',7',8,8,11-hexamethyl-, (1S,3'R,5aS,8aS,9aR)- structure
125600-54-6 structure
Produktname:Spiro[5H,6H-5a,9a-(iminomethano)-1H-cyclopent[f]indolizine-7(8H),3'(2'H)-pyrano[2,3-g]indole]-2',10-dione, 1',2,3,7',8a,9-hexahydro-1,7',7',8,8,11-hexamethyl-, (1S,3'R,5aS,8aS,9aR)-
CAS-Nr.:125600-54-6
MF:C28H35N3O3
MW:461.596855897783
CID:184571

Spiro[5H,6H-5a,9a-(iminomethano)-1H-cyclopent[f]indolizine-7(8H),3'(2'H)-pyrano[2,3-g]indole]-2',10-dione, 1',2,3,7',8a,9-hexahydro-1,7',7',8,8,11-hexamethyl-, (1S,3'R,5aS,8aS,9aR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[5H,6H-5a,9a-(iminomethano)-1H-cyclopent[f]indolizine-7(8H),3'(2'H)-pyrano[2,3-g]indole]-2',10-dione,1',2,3,7',8a,9-hexahydro-1,7',7',8,8,11-hexamethyl-, (1S,3'R,5aS,8aS,9aR)-
    • Spiro[5H,6H-5a,9a-(iminomethano)-1H-cyclopent[f]indolizine-7(8H),3'(2'H)-pyrano[2,3-g]indole]-2',10-dione,1',2,3,7',8a,9-hexa
    • 7,24-Cyclo-7,24-deepoxy-14-deoxyparaherquamide
    • Paraherquamide F
    • Spiro[5H,6H-5a,9a-(iminomethano)-1H-cyclopent[f]indolizine-7(8H),3'(2'H)-pyrano[2,3-g]indole]-2',10-dione,1',2,3,7',8a,9-hexahydro-1,7',7',8,8,11-hexamethyl-, [1S-(1a,5aa,7a,8aa,9aa)]-
    • VM 55594
    • Spiro[5H,6H-5a,9a-(iminomethano)-1H-cyclopent[f]indolizine-7(8H),3'(2'H)-pyrano[2,3-g]indole]-2',10-dione, 1',2,3,7',8a,9-hexahydro-1,7',7',8,8,11-hexamethyl-, (1S,3'R,5aS,8aS,9aR)-
    • Inchi: 1S/C28H35N3O3/c1-16-10-12-31-15-26-14-27(25(4,5)20(26)13-28(16,31)23(33)30(26)6)18-7-8-19-17(21(18)29-22(27)32)9-11-24(2,3)34-19/h7-9,11,16,20H,10,12-15H2,1-6H3,(H,29,32)/t16-,20-,26+,27+,28+/m0/s1
    • InChI-Schlüssel: HHDYWLZQNLNPNX-UNGBKTFNSA-N
    • Lächelt: [C@@H]1(C)[C@@]23C(=O)N(C)[C@]4(C[C@]5(C6=C(NC5=O)C5C=CC(C)(C)OC=5C=C6)C(C)(C)[C@]4([H])C2)CN3CC1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 34
  • XLogP3: 2.6
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